1-(2-fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one
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Overview
Description
1-(2-Fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a complex organic compound characterized by its unique structure, which includes a fluorobenzyl group, a pyridin-2-one core, and a 1,2,4-oxadiazole ring substituted with a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one typically involves multiple steps, starting with the preparation of the fluorobenzyl intermediate. This intermediate is then reacted with appropriate reagents to form the oxadiazole ring. The reaction conditions often require precise temperature control and the use of catalysts to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-(2-Fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.
Industry: The compound's unique properties may be exploited in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1-(2-Fluorobenzyl)piperazine
1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamidine hydrochloride
Uniqueness: 1-(2-Fluorobenzyl)-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one stands out due to its unique combination of functional groups and structural features, which contribute to its distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2/c1-14-6-8-15(9-7-14)20-23-21(27-24-20)17-10-11-19(26)25(13-17)12-16-4-2-3-5-18(16)22/h2-11,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBNDDSWIFYNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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